molecular formula C11H12BrClO2 B14071375 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14071375
M. Wt: 291.57 g/mol
InChI Key: RJLNNYHXHXUBMF-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-methoxy-4-methylphenol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction to attach the chloropropanone moiety. The reaction conditions often involve the use of bromine or brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in solvents such as carbon tetrachloride or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would yield a carboxylic acid.

Scientific Research Applications

1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Bromomethyl)-4-methoxyphenyl)-1-chloropropan-2-one is unique due to the presence of both a bromomethyl group and a chloropropanone moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its methoxy group also provides additional reactivity and potential for functionalization .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methoxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H12BrClO2/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3

InChI Key

RJLNNYHXHXUBMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)OC)CBr)Cl

Origin of Product

United States

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